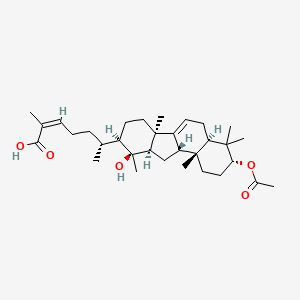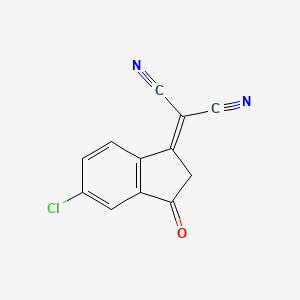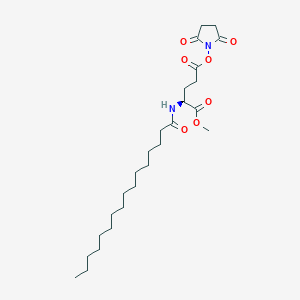
Palm-L-Glu(OSu)-Ome
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Palm-L-Glu(OSu)-Ome is synthesized through a series of chemical reactions involving the esterification and amidation of L-glutamic acid. The process typically involves the following steps:
Esterification: L-glutamic acid is esterified with tert-butyl alcohol to form the tert-butyl ester derivative.
Amidation: The tert-butyl ester derivative is then reacted with palmitic acid to form the N-palmitoyl derivative.
Activation: The N-palmitoyl derivative is activated with N-hydroxysuccinimide (NHS) to form the succinimidyl ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
Palm-L-Glu(OSu)-Ome undergoes various chemical reactions, including:
Substitution Reactions: The succinimidyl ester group is highly reactive and can undergo nucleophilic substitution reactions with amines to form amide bonds.
Hydrolysis: The ester and amide bonds in this compound can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Major Products
Amide Formation: Reaction with amines results in the formation of amide derivatives.
Hydrolysis Products: Hydrolysis yields L-glutamic acid, palmitic acid, and succinimide
Applications De Recherche Scientifique
Palm-L-Glu(OSu)-Ome has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of peptides and proteins.
Biology: It is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is a key component in the synthesis of Liraglutide, a drug used for the treatment of type 2 diabetes mellitus
Industry: It is used in the production of lipophilic peptides for various industrial applications.
Mécanisme D'action
Palm-L-Glu(OSu)-Ome exerts its effects through the formation of amide bonds with target molecules. The succinimidyl ester group reacts with primary amines to form stable amide bonds, which can modify the structure and function of proteins and peptides. This mechanism is utilized in the synthesis of Liraglutide, where this compound is used to attach a palmitoyl group to the peptide, enhancing its stability and bioavailability .
Comparaison Avec Des Composés Similaires
Palm-L-Glu(OSu)-Ome is similar to other succinimidyl ester derivatives used in peptide synthesis, such as:
Palm-L-Glu(OSu)-OH: This compound is also used in the synthesis of Liraglutide and other peptides. .
Palm-L-Glu(OSu)-OtBu: This compound has a tert-butyl ester group instead of a methoxy group. .
This compound is unique in its combination of a palmitoyl group and a succinimidyl ester group, making it highly reactive and suitable for a wide range of applications in peptide synthesis and modification .
Propriétés
Formule moléculaire |
C26H44N2O7 |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl (2S)-2-(hexadecanoylamino)pentanedioate |
InChI |
InChI=1S/C26H44N2O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(29)27-21(26(33)34-2)17-20-25(32)35-28-23(30)18-19-24(28)31/h21H,3-20H2,1-2H3,(H,27,29)/t21-/m0/s1 |
Clé InChI |
QTXWEAREIAERHZ-NRFANRHFSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


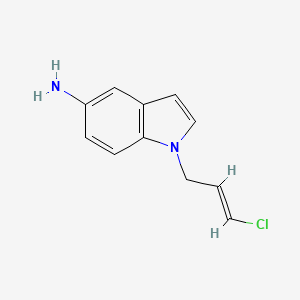
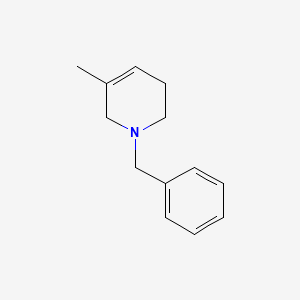
![8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid](/img/structure/B13058844.png)
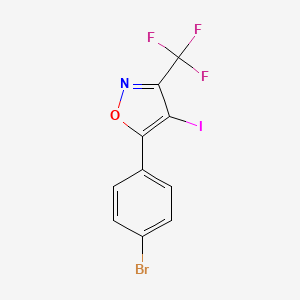
![8-[(E)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B13058849.png)
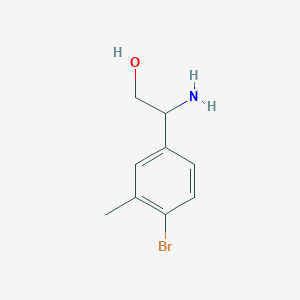
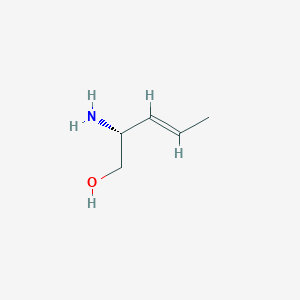
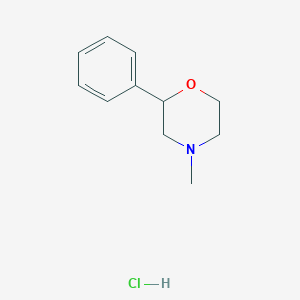
![4-[4-(4-fluorophenyl)phenyl]benzaldehyde](/img/structure/B13058873.png)
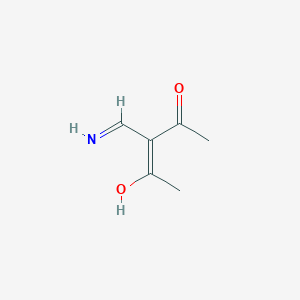
![Bicyclo[2.2.1]heptane-2-thiol](/img/structure/B13058887.png)
